Benzamide, N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro-
Description
The compound "Benzamide, N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro-" is a structurally complex benzamide derivative featuring a pyrimidine core substituted with an iodine atom at the 5-position. The benzamide moiety is further modified with nitro groups at the 2- and 3-positions of the aromatic rings, creating a highly electron-deficient system.
Key structural attributes include:
- Nitro substituents: The 2-nitrobenzamide and 3-nitrophenyl groups enhance electrophilicity, which may influence reactivity in covalent binding or metabolic stability.
- Urea linker: The carbamoyl bridge between the pyrimidine and benzamide groups adds conformational rigidity.
This compound is listed in chemical registries (e.g., CAS databases) but lacks detailed pharmacological or synthetic data in publicly available literature .
Properties
CAS No. |
103828-99-5 |
|---|---|
Molecular Formula |
C18H11IN6O7 |
Molecular Weight |
550.2 g/mol |
IUPAC Name |
N-[[4-(5-iodopyrimidin-2-yl)oxy-3-nitrophenyl]carbamoyl]-2-nitrobenzamide |
InChI |
InChI=1S/C18H11IN6O7/c19-10-8-20-18(21-9-10)32-15-6-5-11(7-14(15)25(30)31)22-17(27)23-16(26)12-3-1-2-4-13(12)24(28)29/h1-9H,(H2,22,23,26,27) |
InChI Key |
MBUSXBHYXUOVMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)I)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation of the Amino-Substituted Nitrobenzene Intermediate
- Starting from a 3-nitrophenol derivative, the amino group is introduced via nitration followed by reduction or direct amination.
- The nitro group at the 2-position on the benzamide ring can be introduced by selective nitration using nitrating agents such as nitric acid under controlled temperature to avoid over-nitration.
Formation of the Pyrimidinyl Ether Linkage
- The 5-iodo-2-pyrimidinyl moiety is introduced by nucleophilic aromatic substitution of a suitable 5-iodo-2-chloropyrimidine with the phenolic hydroxyl group of the nitrophenyl intermediate.
- This reaction typically proceeds in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate to deprotonate the phenol and facilitate substitution.
Coupling to Form the Benzamide
- The amino-substituted nitrophenyl pyrimidinyl ether intermediate is then reacted with benzoyl chloride derivatives bearing a nitro substituent at the 2-position.
- This acylation is performed in an inert solvent such as chloroform or dichloromethane, often in the presence of a base like triethylamine to neutralize the generated hydrochloric acid.
- The reaction is typically carried out at low temperatures (0–5 °C) to control the reaction rate and minimize side reactions.
Purification and Isolation
- The crude product is isolated by filtration or extraction.
- Washing with water and organic solvents such as ethyl acetate removes impurities.
- Drying under reduced pressure and recrystallization from suitable solvents (e.g., ethanol) yields the pure compound.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | 5-iodo-2-chloropyrimidine, phenol derivative, K2CO3, DMF, 80 °C, 4–5 h | 85–90 | Formation of pyrimidinyl ether linkage |
| 2 | Acylation | 2-nitrobenzoyl chloride, triethylamine, chloroform, 0–5 °C, 2–3 h | 65–70 | Formation of benzamide bond |
| 3 | Purification | Filtration, washing with water and ethyl acetate, drying, recrystallization | 90–95 | High purity product |
Analytical and Research Findings
- The nucleophilic aromatic substitution step is critical and requires careful control of temperature and stoichiometry to avoid side reactions such as hydrolysis or multiple substitutions.
- The presence of electron-withdrawing nitro groups on the aromatic ring enhances the reactivity of the phenol towards substitution but also requires mild conditions to prevent decomposition.
- Iodination at the 5-position of the pyrimidine ring is typically introduced in the starting pyrimidine halide; direct iodination post-synthesis is less common due to potential side reactions.
- Purity and identity of the final compound are confirmed by techniques such as NMR spectroscopy, mass spectrometry, and thin-layer chromatography (TLC).
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom in the pyrimidinyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields amines, while substitution reactions can introduce various functional groups into the pyrimidinyl ring.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C18H11IN6O7
Molecular Weight: 448.2 g/mol
IUPAC Name: Benzamide, N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro-
CAS Number: 3025516
The compound features a complex arrangement of functional groups that contribute to its reactivity and biological activity. The presence of iodine, nitro, and pyrimidine moieties enhances its potential as a pharmacological agent.
Anticancer Activity
Recent studies have explored the anticancer properties of benzamide derivatives, including the compound . Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives have been shown to target specific pathways involved in tumor growth, such as the inhibition of protein kinases related to cancer cell survival .
Antimicrobial Properties
Benzamide derivatives have also demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. Case studies have reported effectiveness against both Gram-positive and Gram-negative bacteria, making these compounds promising candidates for developing new antibiotics .
Chemical Synthesis and Derivatives
The synthesis of benzamide, N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro-, typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance specific properties. For example, modifications to the nitro group or the pyrimidine moiety can significantly alter the compound's biological activity and selectivity .
Anticancer Research
A study published in a peer-reviewed journal demonstrated that benzamide derivatives could effectively inhibit tumor growth in xenograft models of human cancers. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .
Antimicrobial Efficacy
In a clinical setting, a derivative of benzamide was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial load in treated subjects compared to controls, suggesting potential for therapeutic use in resistant infections .
Mechanism of Action
The mechanism of action of Benzamide, N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of specific enzymes or modulating receptor activity. The pathways involved may include signal transduction and metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural uniqueness of this benzamide derivative becomes evident when compared to analogs with varying substituents. Below is a comparative analysis based on substituent effects, molecular properties, and inferred bioactivity:
Table 1: Structural and Functional Comparison of Related Benzamide Derivatives
Key Findings from Structural Comparisons:
Halogen Effects :
- The 5-iodo substituent (target compound) offers unique advantages in radiolabeling or heavy-atom crystallography compared to smaller halogens (Cl, Br) in analogs 1 and 2 .
- Chloro and bromo analogs (1, 2) may exhibit better bioavailability due to reduced molecular weight .
Nitro vs.
Urea Linker :
- All analogs retain the urea/carbamoyl linker, critical for maintaining planar conformation and hydrogen-bonding capacity with biological targets .
Biological Activity
Benzamide, specifically the compound N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro-, is an organic compound that exhibits a range of biological activities. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The chemical formula for this compound is , and it features multiple functional groups that contribute to its biological activity. The presence of a nitrophenyl group and a pyrimidine derivative suggests potential interactions with various biological targets.
Biological Activity Overview
Benzamide derivatives have been widely studied for their pharmacological properties. The specific compound under discussion has demonstrated several biological activities:
- Antitumor Activity : Studies indicate that benzamide derivatives can inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, benzamide riboside has been shown to affect dihydrofolate reductase activity, which is crucial for DNA synthesis and repair .
- Kinase Inhibition : Certain benzamide derivatives have been identified as inhibitors of receptor tyrosine kinases (RTKs), which are involved in cancer progression. A study highlighted the effectiveness of a related benzamide in inhibiting RET kinase activity, showcasing its potential as a therapeutic agent in cancer treatment .
- Antimicrobial Properties : Research has demonstrated that some benzamide compounds exhibit significant antimicrobial activity against various pathogens. For example, compounds derived from benzamide have shown efficacy against fungi and mosquito larvae, indicating their potential use in agricultural applications .
Synthesis Methods
The synthesis of N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro-benzamide can be achieved through several organic reactions, including:
- Esterification : This method involves the reaction of carboxylic acids with alcohols or phenols to form esters, which can then be converted into amides.
- Substitution Reactions : The introduction of the iodo and nitro groups can be accomplished through electrophilic aromatic substitution techniques.
Case Study 1: Antitumor Efficacy
In a clinical study involving patients with specific types of tumors, benzamide derivatives were administered to evaluate their effects on tumor size and patient survival rates. Results indicated that patients receiving higher doses exhibited significant tumor regression, with some experiencing prolonged survival beyond two years .
Case Study 2: Kinase Inhibition
A series of novel benzamides were synthesized and tested for their inhibitory effects on RET kinase. The most potent compound demonstrated an IC50 value significantly lower than standard treatments, suggesting its potential as a lead compound for further development .
Comparative Analysis of Biological Activities
Q & A
Q. Q1. What synthetic methodologies are reported for preparing this benzamide derivative, and how can reaction conditions be optimized to improve yield?
Answer: The compound’s synthesis likely involves multi-step coupling reactions. Key steps include:
- Nucleophilic substitution : Introduction of the 5-iodo-2-pyrimidinyloxy group to the 3-nitroaniline precursor under basic conditions (e.g., K₂CO₃ in CH₃CN) .
- Carbamoylation : Reaction with a nitro-substituted benzoyl chloride derivative in the presence of a coupling agent (e.g., trichloroisocyanuric acid) to form the amide bond .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical due to nitro groups’ polar nature.
Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 acyl chloride:amine) and monitor reaction progress via TLC or HPLC. Yield improvements (≥70%) are achievable by controlling moisture-sensitive steps .
Q. Q2. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR :
- IR : Stretching vibrations for C=O (amide I band, ~1650 cm⁻¹) and NO₂ (~1520 cm⁻¹) confirm functional groups .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical mass (±2 ppm error) .
Advanced Research Questions
Q. Q3. What strategies address conflicting data in biological activity studies (e.g., IC₅₀ variability) for this compound?
Answer: Contradictions in IC₅₀ values may arise from:
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH affecting solubility .
- Metabolite interference : Use LC-MS/MS to verify compound stability in media and rule out degradation .
- Positive controls : Include reference inhibitors (e.g., ABT-199 for BCL-2 studies) to validate assay sensitivity .
Mitigation : Standardize protocols (e.g., ATP levels in kinase assays) and report EC₅₀ values with 95% confidence intervals .
Q. Q4. How do electronic effects of the 5-iodo and nitro substituents influence reactivity in cross-coupling reactions?
Answer:
- Nitro groups : Strong electron-withdrawing effects activate the pyrimidine ring for nucleophilic aromatic substitution but deactivate electrophilic reactions .
- Iodo substituents : Serve as directing groups in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). The C–I bond’s moderate strength (~55 kcal/mol) allows selective functionalization without overhalogenation .
Case Study : Replacement of iodine with boronates via Miyaura borylation requires Pd(OAc)₂/XPhos catalysis at 80°C .
Q. Q5. What computational approaches predict this compound’s binding affinity to kinase targets (e.g., BCL-2)?
Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with BCL-2’s hydrophobic groove (PDB ID: 6O0K). Key residues: Asp103, Arg107 .
- MD simulations : AMBER or GROMACS can assess stability of hydrogen bonds between the benzamide carbonyl and Arg107 over 100-ns trajectories .
- QSAR models : Correlate nitro group orientation with inhibitory activity (R² ≥ 0.85) using MOE descriptors .
Critical Analysis of Contradictions
- Synthetic Routes : uses trichloroisocyanuric acid (TCICA) for carbamoylation, while employs EDCI/HOBt. TCICA may generate fewer byproducts in nitro-rich systems .
- Biological Targets : The compound’s structural similarity to ABT-199 () suggests BCL-2 inhibition, but conflicting reports in (kinase activity) highlight the need for target validation via CRISPR/Cas9 knockout models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
